6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-), which is responsible for its vivid coloration. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and range of colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid involves multiple steps. The process typically starts with the diazotization of 4-methoxy-2-sulphophenylamine, followed by coupling with 4-hydroxy-3-naphthalenesulphonic acid. The resulting intermediate is then reacted with 4,6-dichloro-1,3,5-triazine to form the final product. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also involve additional purification steps, such as crystallization and filtration, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often altering its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent due to its ability to bind to specific biological targets.
Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through the azo group and the triazine ring. The azo group can participate in electron transfer reactions, while the triazine ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite): A similar azo dye with different substituents on the naphthalene ring.
9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: A compound with a carbazole moiety instead of the naphthalene ring.
Uniqueness
6-((4,6-Dichloro-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-((4-methoxy-2-sulphophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
93858-26-5 |
---|---|
Molecular Formula |
C21H16Cl2N6O8S2 |
Molecular Weight |
615.4 g/mol |
IUPAC Name |
6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16Cl2N6O8S2/c1-29(21-25-19(22)24-20(23)26-21)11-4-3-10-7-16(39(34,35)36)17(18(30)13(10)8-11)28-27-14-6-5-12(37-2)9-15(14)38(31,32)33/h3-9,30H,1-2H3,(H,31,32,33)(H,34,35,36) |
InChI Key |
UUGKXDOFUYJCQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)O)O)C4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.